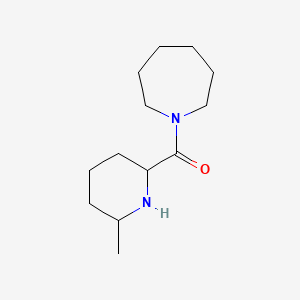
5-Chloro-6-methoxy-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methoxy-2-naphthaldehyde: is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . It is a derivative of naphthaldehyde, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring. This compound is primarily used in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde typically involves the chlorination and methoxylation of 2-naphthaldehyde. The process can be summarized as follows:
Chlorination: 2-naphthaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 5th position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide (NaOCH3) to introduce the methoxy group at the 6th position.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
5-Chloro-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Chloro-6-methoxy-2-naphthoic acid.
Reduction: 5-Chloro-6-methoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
5-Chloro-6-methoxy-2-naphthaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of chlorinated and methoxylated naphthalene derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine:
Although not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential therapeutic agents. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methoxy-2-naphthaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, while the chlorine and methoxy groups influence its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparación Con Compuestos Similares
6-Methoxy-2-naphthaldehyde: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthaldehyde: Lacks the methoxy group at the 6th position.
2-Naphthaldehyde: Lacks both the chlorine and methoxy groups.
Uniqueness:
5-Chloro-6-methoxy-2-naphthaldehyde is unique due to the presence of both chlorine and methoxy groups on the naphthalene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research .
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
5-chloro-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |
Clave InChI |
MIBRVVWXUBIHDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


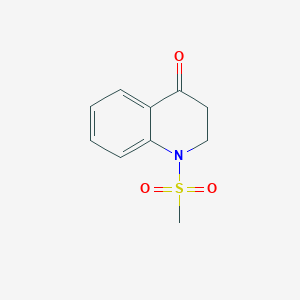
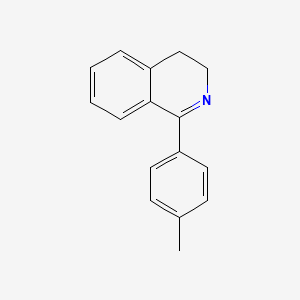


![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)


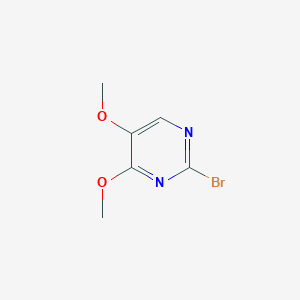


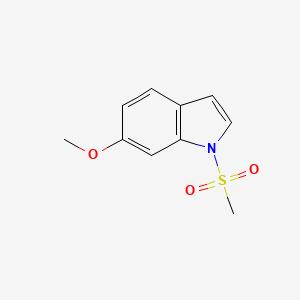
![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)
